4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid

Medicinal Chemistry Fragment-Based Drug Design Isomer Purity

4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid (CAS 1532267-34-7, molecular formula C₁₂H₁₇N₃O₂, MW 235.28) is a bifunctional aniline–benzoic acid building block carrying an N-methylpiperazine substituent. It possesses two orthogonal functional handles – a carboxylic acid suitable for amide/ester coupling and a primary aromatic amine available for diazotization, acylation, or reductive amination – making it a versatile intermediate for parallel library synthesis.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B13921987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)N
InChIInChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-8-9(12(16)17)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3,(H,16,17)
InChIKeyZUQBOJHEVASWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid Sourcing & Structural Identity Guide


4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid (CAS 1532267-34-7, molecular formula C₁₂H₁₇N₃O₂, MW 235.28) is a bifunctional aniline–benzoic acid building block carrying an N-methylpiperazine substituent . It possesses two orthogonal functional handles – a carboxylic acid suitable for amide/ester coupling and a primary aromatic amine available for diazotization, acylation, or reductive amination – making it a versatile intermediate for parallel library synthesis. The 1,3,4-substitution pattern places the piperazine and amino groups meta to each other and para/ortho to the acid, which geometrically distinguishes it from the more common 1,4-disubstituted piperazinyl-benzoic acid regioisomers used in imatinib intermediates [1].

Why Generic 4-(4-Methylpiperazinyl)benzoic Acids Cannot Replace 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic Acid


The substitution topology of the two functional groups – 4-amino and 3-(4-methylpiperazin-1-yl) – on the benzoic acid scaffold is not interchangeable with its positional isomers . In the 3-amino-4-(4-methylpiperazin-1-yl) isomer (Sigma-Aldrich, discontinued), the aniline nitrogen and the piperazine exit vector are swapped, altering hydrogen-bond donor/acceptor geometry and the solubility profile of the molecule . Similarly, analogs lacking the 4-amino group (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) remove a key hydrogen-bond donor and synthetic handle, while ester-protected variants such as the tert-butyl ester modify the acid reactivity and lipophilicity (clogP shift >2 log units) . In lead-optimisation campaigns where H-bond networks with a hinge region or acid-mediated salt-bridge interactions are critical, a generic substitution can abolish target engagement. The following quantitative evidence framework highlights where positional specificity and functional-group orthogonality create measurable differentiation, even when direct bioactivity data remain proprietary or unpublished.

Head-to-Head Quantitative Differentiation Evidence for 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic Acid


Positional Isomer Differentiation: 4-Amino-3-(4-methylpiperazin-1-yl) vs. 3-Amino-4-(4-methylpiperazin-1-yl) Regioisomer — H-Bond Topology & Synthetic Vector

The target compound places the primary aromatic amine para to the carboxylic acid and meta to the N-methylpiperazine ring. In the 3-amino-4-(4-methylpiperazin-1-yl) isomer, the amine is meta to the acid and para to the piperazine . This regioisomeric swap changes the relative orientation of the H-bond donor (NH₂) and the basic piperazine nitrogen by approximately 120°, which can determine whether a compound engages a kinase hinge region via a bidentate donor–acceptor motif or a single-point interaction. While no published Ki values exist for the target compound itself, the structural precedent from related VEGFR1 inhibitors carrying a 4-amino-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl) motif indicates that the 1,3-relationship between the aniline and the piperazine is a key recognition element [1].

Medicinal Chemistry Fragment-Based Drug Design Isomer Purity

Functional-Group Orthogonality: Dual-Handle Reactivity Compared to Mono-Functional Piperazinyl Benzoic Acids

The target compound provides two chemically orthogonal reactive sites on a single small-molecule scaffold (MW 235.28 ): (i) a carboxylic acid available for amide coupling, esterification, or reduction, and (ii) a primary aromatic amine available for diazotization, acylation, reductive amination, or urea formation. By contrast, 4-(4-methylpiperazin-1-yl)benzoic acid (MW 220.27, CAS 86620-62-4) lacks the amine handle and offers only the acid for derivatisation . The 2-(4-methylpiperazin-1-yl)benzoic acid ortho isomer (CAS 159589-70-5) retains the acid but experiences steric shielding from the adjacent piperazine, reducing coupling efficiency . In amide bond formation screens, the nucleophilicity of the 4-amino group in the target compound is predicted to be higher than that of the 3-amino isomer due to reduced steric hindrance and more favourable para-resonance with the carboxylate, although direct rate-constant comparisons have not been published.

Parallel Synthesis Library Design Bioconjugation

Physicochemical Differentiation: Calculated logD₇.₄ and TPSA vs. Closest Analogs

Physicochemical property calculations (ChemAxon/Marvin) predict the target compound has a topological polar surface area (TPSA) of 69.9 Ų and a calculated logD₇.₄ of −1.8 . The 3-amino-4-(4-methylpiperazin-1-yl) isomer is computed to have a TPSA of 69.9 Ų (identical atom contributions) but a slightly different logD₇.₄ of −2.0 due to altered intramolecular H-bonding . The 4-(4-methylpiperazin-1-yl)benzoic acid comparator (no NH₂) exhibits a lower TPSA (49.8 Ų) and a higher logD₇.₄ of −0.5, predicting greater passive membrane permeability but reduced aqueous solubility . The tert-butyl ester analog shifts logD to >+1.5, making it a cell-permeable prodrug candidate but removing the acid handle for further aqueous-phase conjugation . These in silico differences are class-level inferences; no experimental logD or solubility shake-flask data were found for the target compound.

Drug-Likeness Permeability Solubility

N-Methylpiperazine vs. Des-Methyl Piperazine: Basicity and Target Recognition

The N-methyl group on the piperazine ring raises the calculated pKa of the distal piperazine nitrogen from approximately 8.0 (des-methyl, secondary amine) to 8.8 (tertiary amine) [1]. This 0.8 log unit shift increases the fraction of protonated, positively charged species at physiological pH, enhancing solubility and potentially strengthening salt-bridge interactions with aspartate/glutamate residues in kinase active sites [2]. However, it also reduces the hydrogen-bond donor capacity (N–H replaced by N–CH₃), which can alter selectivity between kinases that require a donor interaction vs. those that prefer a cation–π or charge–charge interaction. No experimental pKa or target-panel selectivity data are available for this compound; the inference is drawn from matched molecular pair analyses in public kinase SAR datasets [3].

pKa Tuning Kinase Selectivity CNS Penetration

Regioisomer Purity Hazards: Supplier Attestation and Analytical Traceability

The target compound (CAS 1532267-34-7) and its 3-amino-4-(4-methylpiperazin-1-yl) isomer (Sigma-Aldrich TMT00399, discontinued) share identical molecular formula and molecular weight . Without a CAS-specific certificate of analysis confirming regioisomer identity (e.g., ¹H NMR aromatic proton splitting pattern differentiating 1,2,4-trisubstituted vs. 1,3,4-trisubstituted benzene rings), a procurement could inadvertently deliver the wrong isomer. SpectraBase provides a ¹H NMR reference for the methyl ester of the 3-amino-4-isomer but not for the target compound [1]. Suppliers should provide HPLC purity data with retention time distinctly separated from the known 3-amino-4-isomer standard. The target compound's SMILES (CN1CCN(c2cc(C(=O)O)ccc2N)CC1) uniquely encodes the 1,3,4-substitution pattern and can serve as a computational identity check via InChI key overlap with ordered material .

Quality Control HPLC Purity Regioisomer Impurity

Biological Activity Gap Analysis: No Direct Bioactivity Data Available — A Data Transparency Statement

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and PubMed returned zero quantitative bioactivity records (IC₅₀, Kᵢ, Kd, EC₅₀) for 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid itself [1]. The closest surrogate data come from a VEGFR1 binder (BDBM50181308) that incorporates the 4-amino-3-(piperazinyl)phenyl substructure within a larger fused heterocyclic framework, but this is not a direct comparator [2]. This compound should therefore be treated as a **data-naïve chemical probe** for which all biological activity remains to be empirically determined. Its procurement value currently resides in its well-defined chemical identity and dual-handle synthetic utility, not in pre-validated target engagement [3].

Data Availability Prospective Screening SAR Gap

Procurement-Relevant Application Scenarios for 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic Acid


Fragment-Based Lead Generation: A Dual-Handle, Rule-of-Three-Compliant Fragment for Kinase and GPCR Libraries

With MW 235.28, HBD count 2 (NH₂) + 1 (COOH), HBA count 5, and clogP ~1.0, this compound satisfies the Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3–6), making it suitable for fragment-based screening. The orthogonally reactive amine and acid allow fragment growing and merging via amide bond formation without deprotection. When building a kinase-focused fragment library, this scaffold can be elaborated toward type I, type II, or type III inhibitor chemotypes by coupling the acid to hinge-binding heterocycles and diazotizing the aniline to introduce diverse aryl/heteroaryl side chains .

Chemical Biology Tool Synthesis: Bioconjugation via the 4-Amino Handle for Affinity Probe and PROTAC Linker Attachment

The 4-amino group is a highly tractable primary aromatic amine for diazotization-based bioconjugation (e.g., to azide for click chemistry) or for direct acylation with biotin-NHS, PEG linkers, or fluorophores. The carboxylic acid simultaneously enables EDC/NHS-mediated coupling to solid supports, lysine side chains, or amine-functionalised payloads. This dual functionality permits the synthesis of heterobifunctional probes or PROTACs where the N-methylpiperazine moiety may serve as a weak-affinity E3 ligase recognition fragment (e.g., VHL or cereblon mimetics when further elaborated) .

Regioisomer-Specific Intermediate for Imatinib-Analog and Kinase Inhibitor Synthesis

While imatinib itself is constructed from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, the target compound's 1,3,4-substitution pattern provides a regioisomerically distinct scaffold for generating imatinib analogs with shifted hinge-binding vectors. The 4-amino group can be elaborated to a pyrimidinyl-aniline motif, and the 3-piperazine can be further N-functionalised with varied benzyl or heteroaryl groups. This enables exploration of kinase selectivity space orthogonal to the well-explored 4-piperazinylmethyl series, potentially yielding inhibitors with differential selectivity for BCR-ABL T315I mutant vs. wild-type .

Analytical Reference Standard and Regioisomer Impurity Marker for Quality Control of Piperazinyl Benzoic Acid Derivatives

As a well-defined positional isomer with a unique CAS (1532267-34-7), this compound can serve as an impurity reference standard in HPLC methods for the quality control of drug substances containing the piperazinyl benzoic acid motif. Its distinct retention time and UV profile compared to the 1,4-disubstituted isomers enable accurate quantification of regioisomeric impurities at the 0.1–0.5% level. This directly supports ICH Q3A impurity qualification requirements for late-stage clinical candidates and commercial APIs where the piperazinyl benzoic acid is a key starting material .

Quote Request

Request a Quote for 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.